molecular formula C2ClF2NO3 B14749013 Difluoro(nitro)acetyl chloride CAS No. 336-94-7

Difluoro(nitro)acetyl chloride

Cat. No.: B14749013
CAS No.: 336-94-7
M. Wt: 159.47 g/mol
InChI Key: SYWZNJLODUMQGB-UHFFFAOYSA-N
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Description

Difluoro(nitro)acetyl chloride (C₂F₂NO₃Cl) is a highly reactive acyl chloride derivative characterized by two fluorine atoms and a nitro group attached to the acetyl backbone. This compound is primarily utilized in organic synthesis as an electrophilic reagent for introducing difluoro-nitroacetyl moieties into target molecules. Its reactivity stems from the electron-withdrawing effects of both fluorine and nitro groups, which enhance the electrophilicity of the carbonyl carbon, enabling efficient nucleophilic acyl substitution reactions. Applications include pharmaceutical intermediates and agrochemicals, where the nitro and fluorine groups contribute to bioactivity and metabolic stability .

Properties

CAS No.

336-94-7

Molecular Formula

C2ClF2NO3

Molecular Weight

159.47 g/mol

IUPAC Name

2,2-difluoro-2-nitroacetyl chloride

InChI

InChI=1S/C2ClF2NO3/c3-1(7)2(4,5)6(8)9

InChI Key

SYWZNJLODUMQGB-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C([N+](=O)[O-])(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoro(nitro)acetyl chloride can be synthesized through various methods. One common approach involves the fluorination of nitroacetyl chloride using suitable fluorinating agents. For instance, the reaction of nitroacetyl chloride with sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis and Solvolysis

Difluoro(nitro)acetyl chloride undergoes rapid hydrolysis in aqueous environments, yielding difluoronitroacetic acid (CF₂(NO₂)COOH) and hydrochloric acid. The reaction proceeds via nucleophilic attack by water at the carbonyl carbon, facilitated by the electron-deficient nature of the acyl chloride .

Key Conditions :

  • Solvent : Water or moist organic solvents (e.g., THF, acetone)

  • Rate Acceleration : Elevated temperatures or acidic/basic catalysis

  • Byproduct : HCl (requires neutralization for product isolation)

Reaction ComponentProductYield (%)Conditions
CF₂(NO₂)COCl + H₂OCF₂(NO₂)COOH + HCl>90RT, 1 hr, H₂O/THF

Nucleophilic Acyl Substitutions

The compound reacts with nucleophiles (e.g., amines, alcohols, thiols) to form corresponding amides, esters, or thioesters. The nitro group enhances electrophilicity, while the CF₂ group marginally stabilizes intermediates through inductive effects .

2.1. Reaction with Amines

Primary and secondary amines yield substituted amides:
CF2(NO2)COCl+RNH2CF2(NO2)CONHR+HCl\text{CF}_2(\text{NO}_2)\text{COCl} + \text{RNH}_2 \rightarrow \text{CF}_2(\text{NO}_2)\text{CONHR} + \text{HCl}

Example :

  • Amine : Aniline

  • Product : N-Phenyldifluoronitroacetamide

  • Yield : 78% (RT, DCM, 2 hrs)

2.2. Reaction with Alcohols

Alcohols form esters under mild conditions:
CF2(NO2)COCl+ROHCF2(NO2)COOR+HCl\text{CF}_2(\text{NO}_2)\text{COCl} + \text{ROH} \rightarrow \text{CF}_2(\text{NO}_2)\text{COOR} + \text{HCl}

Example :

  • Alcohol : Ethanol

  • Product : Ethyl difluoronitroacetate

  • Yield : 85% (0°C, Et₂O, 1 hr)

Friedel-Crafts Acylation

The compound participates in electrophilic aromatic substitution reactions, forming aryl ketones. The acylium ion intermediate (CF2(NO2)CO+\text{CF}_2(\text{NO}_2)\text{CO}^+) is stabilized by resonance with the nitro group .

Mechanism :

  • Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride.

  • Acylium ion forms, attacking the aromatic ring.

  • Deprotonation yields the monoacylated product.

Example :

  • Arene : Toluene

  • Product : 4-Methyldifluoronitroacetophenone

  • Yield : 62% (AlCl₃, DCM, reflux, 4 hrs)

Reduction of the Nitro Group

The nitro group is reducible to an amine using catalytic hydrogenation or chemical reductants. This transformation modifies the compound’s electronic profile, enabling downstream functionalization .

Conditions and Outcomes :

Reducing AgentProductYield (%)Conditions
H₂ (Pd/C catalyst)CF₂(NH₂)COCl6850 psi H₂, EtOH, 6 hrs
SnCl₂ (HCl)CF₂(NH₂)COOH72HCl (conc.), RT, 12 hrs

Radical-Mediated Reactions

Under UV irradiation or radical initiators (e.g., AIBN), the nitro group can generate nitrogen-centered radicals (NCRs). These species participate in cascade reactions, such as intramolecular H-atom transfers or C–H functionalizations .

Example Pathway :

  • Homolytic cleavage of the N–O bond forms an aminium radical.

  • Intramolecular 1,5-HAT (Hydrogen Atom Transfer) occurs.

  • Radical recombination yields cyclic amines or fluorinated heterocycles .

Fluorination and Halogen Exchange

Challenges :

  • Competing hydrolysis requires anhydrous conditions.

  • Low yields (<50%) due to side reactions .

Scientific Research Applications

Difluoro(nitro)acetyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of fluorinated drugs with enhanced metabolic stability.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of difluoro(nitro)acetyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of the nitro group and the acetyl chloride moiety makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Formula Substituents Molecular Weight (g/mol) Key Electronic Effects
Difluoro(nitro)acetyl chloride C₂F₂NO₃Cl -F, -NO₂ ~177.5 (estimated) Strong electron-withdrawing (-I effect)
Fluoroacetyl chloride C₂H₂ClFO -F 112.5 Moderate electron-withdrawing
Dichloroacetyl chloride C₂Cl₂HO -Cl 147.4 Electron-withdrawing (-I effect)
Trifluoroacetyl chloride C₂ClF₃O -CF₃ 146.5 Stronger -I effect than -F/-NO₂
2,6-Difluorophenylacetyl chloride C₈H₅ClF₂O -F (aromatic) 190.6 Aromatic fluorine (-I/-R effects)

Notes:

  • The nitro group (-NO₂) in this compound provides a stronger electron-withdrawing effect compared to single fluorine or chlorine substituents, increasing its reactivity in acyl transfer reactions .
  • Trifluoroacetyl chloride (CF₃COCl) exhibits greater electronegativity due to the trifluoromethyl group but lacks the nitro group’s resonance effects .

Reactivity and Stability

  • Hydrolysis Sensitivity : this compound is expected to hydrolyze rapidly in aqueous environments, similar to other acyl chlorides (e.g., acetyl chloride releases HCl upon hydrolysis). However, the nitro group may stabilize the intermediate via resonance, altering reaction kinetics compared to fluoro- or dichloroacetyl derivatives .
  • Amination : highlights the amination of difluoro(diethoxyphosphoryl)acetyl chloride, suggesting that difluoro-substituted acyl chlorides readily form amides. The nitro group in this compound may further direct nucleophilic attack to specific positions .

Key Precautions :

  • Use butyl-rubber gloves (≥0.3 mm thickness) and full-face respirators to prevent exposure .

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